(2,4,6-三乙基苯-1,3,5-三基)三甲胺

描述

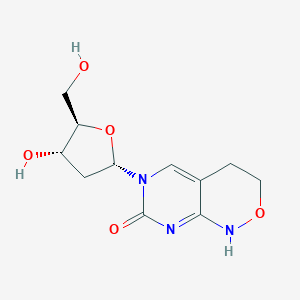

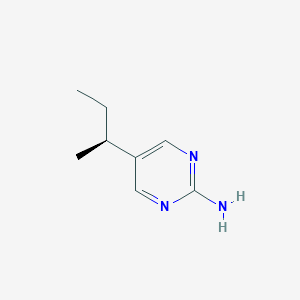

The compound (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is a versatile molecular scaffold that has been utilized in the synthesis of various molecular receptors. It is derived from benzene and can be prepared through a practical synthetic procedure that involves limited chromatography for purification .

Synthesis Analysis

The synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which is closely related to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, is reported to start from benzene and proceed in four straightforward steps. The intermediates used in this process include 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives (halo = bromo and chloro) . This method provides a detailed and practical approach to synthesizing the compound, which is crucial for its application in further chemical studies and potential industrial applications.

Molecular Structure Analysis

While the exact molecular structure of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is not detailed in the provided papers, the related compound 2,4,6-trimethylbenzene-1,3,5-tris(methanaminium) 2,4,6-trimethylbenzene-1,3,5-triacetate has been studied. It forms a three-dimensional network of hydrogen bonds in its crystal structure, where each trication is coordinated with eight trianions, resembling the cesium chloride type structure . This information suggests that the compound of interest may also exhibit interesting structural properties that could be explored in further studies.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions specific to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. However, the synthesis process of its related compounds involves halogenated intermediates, which suggests that it may undergo similar reactions such as nucleophilic substitution or coupling reactions that are typical for halo-substituted aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine are not explicitly mentioned in the provided papers. However, the synthesis paper implies that the compound is stable enough to be isolated and purified, which indicates a degree of robustness in its physical properties. The related structures' ability to form crystalline networks through hydrogen bonding suggests that (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine may also exhibit similar solid-state properties, which could be relevant for its application in material science or molecular engineering.

科学研究应用

分子骨架和合成

1,3,5-三(氨甲基)-2,4,6-三乙基苯和相关化合物已被用作各种分子受体的支架。这些化合物从苯中合成的过程涉及简单的步骤和有限的色谱纯化,这使得它们成为多功能的分子支架 (Wallace 等人,2005)。

超分子模板

1,3,5-三乙基苯广泛用作超分子模板来组织分子识别元件。它们的位阻效应有助于将结合元件引导至中心环,从而增强结合亲和力。这与 1,3,5-三甲基苯支架进行比较,尽管它缺乏位阻效应,但也能提高主体的结合亲和力 (Wang 和 Hof,2012)。

配位聚合物和金属凝胶

1,3,5-三(烟酰胺甲基)-2,4,6-三乙基苯等化合物已被用于制造 Ag(I) 配位聚合物和基于配位聚合物的凝胶。这些聚合物和凝胶显示出合成银纳米颗粒 (AgNP) 的潜力,这些纳米颗粒可以在没有外部还原剂的情况下催化某些化学反应 (Paul、Sarkar 和 Dastidar,2015)。

光致发光特性

已经开发出一种半刚性三脚架配体 1,1',1''-((2,4,6-三乙基苯-1,3,5 三基)三(亚甲基))三(吡啶-4(1H)-酮),用于组装镧系金属有机骨架 (Ln-MOF),该骨架表现出不寻常的 (10,3)-d 网络拓扑。这些 MOF 表现出高效率的明亮发光,可能在各种应用中很有用 (Yang 等人,2014)。

催化应用

源自 1,3,5-三(溴甲基)-2,4,6-三乙基苯的三咪唑鎓盐已显示出催化铃木-宫浦和赫克-水野交叉偶联反应的效率。当用作此类反应的原位催化剂时,这些化合物特别有效 (Türkmen、Can 和 Çetinkaya,2009)。

离子选择性

已经开发了基于苯支架上的三脚架噻唑衍生物的离子载体,例如 1,3,5-三(噻唑基甲氧羰基)-2,4,6-三甲基苯,用于选择性离子传感。这些化合物在特定的 pH 条件下显示出对铵、钾和银离子等各种阳离子选择性响应的潜力 (Kim 等人,2007)。

安全和危害

属性

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPPHIBSRVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363684 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

CAS RN |

149525-65-5 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine suitable as a scaffold for molecular receptors?

A: This compound serves as an excellent scaffold due to its three symmetrically positioned aminomethyl groups. [] These groups can be easily functionalized with various binding motifs, allowing researchers to design receptors that target specific anions. [, , ] For instance, attaching pyrrole or dipyrromethane groups to these arms created receptors with high affinity for tetrahedral anions like dihydrogen phosphate. []

Q2: How does the structure of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine-based receptors influence their anion recognition abilities?

A: The three-dimensional structure of the molecule plays a crucial role in anion recognition. The "sterically geared" nature of the molecule, meaning the bulky ethyl groups enforce a specific conformation, preorganizes the binding sites for optimal interaction with anions. [] Studies have shown that modifying the aryl substituents on the thiourea derivatives of this molecule significantly impacts their anion transport activity, highlighting the importance of structural modifications. []

Q3: What analytical techniques are used to study the anion binding properties of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine derivatives?

A: Researchers utilize a combination of techniques including H-NMR, FT-IR, UV-Visible spectroscopy, and mass spectrometry (APCI-MS) to characterize anion binding. [] These methods provide information on binding constants, stoichiometry of the complexes formed, and the types of interactions involved, such as hydrogen bonding. []

Q4: Can (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine be used for applications beyond molecular recognition?

A: Absolutely. This molecule's versatility extends beyond anion recognition. It has been successfully employed in the synthesis of a helical, prehairpin trimer of the HR1 region from HIV gp41. [] This achievement demonstrates its potential utility in peptide and protein chemistry, particularly for developing novel therapeutics. []

Q5: Are there any studies on the self-assembling properties of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine derivatives?

A: Yes, research has shown that conjugating this molecule with glutathione results in the formation of nanospheres in water. [] This self-assembly arises from the specific conformation adopted by the glutathione conjugate. [] This finding opens up possibilities for using these derivatives in drug delivery or nanomaterial design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)